![molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7](/img/structure/B1446113.png)
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Übersicht
Beschreibung
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The piperazine moiety and triazole ring participate in nucleophilic substitution reactions. For example:
-
Piperazine alkylation : The secondary amines in the piperazine ring react with alkyl halides or acylating agents.
-
Triazole ring substitution : The electron-deficient triazole ring undergoes substitution at C-3 or C-8 positions under acidic/basic conditions .
Key Finding : Piperazine derivatives of triazolopyrazines show enhanced solubility and binding affinity in medicinal applications .
Oxidation and Reduction
The ethyl group at C-3 and pyrazine ring are susceptible to redox reactions:
-
Ethyl group oxidation : Catalyzed by KMnO₄ or CrO₃ to form carboxylic acids.
-
Pyrazine ring reduction : Hydrogenation with Pd/C yields dihydro derivatives .
Reaction | Reagents/Conditions | Product |
---|---|---|
Ethyl → Carboxylic Acid | KMnO₄, H₂O, Δ | 3-Carboxy-triazolopyrazine . |
Pyrazine Ring Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Dihydrotriazolopyrazine (improved stability). |
Note : Oxidation of the ethyl group is critical for generating polar metabolites in pharmacokinetic studies .
Cyclization and Ring-Opening
The fused triazole-pyrazine system undergoes cyclization with electrophiles or ring-opening under harsh conditions:
-
Cyclization : Reaction with dicarbonyl compounds forms larger heterocycles (e.g., quinoxalines) .
-
Ring-opening : Strong acids (e.g., HCl, HNO₃) cleave the pyrazine ring .
Process | Conditions | Application |
---|---|---|
Cyclization | Glyoxal, EtOH, reflux | Triazoloquinoxaline derivatives . |
Acidic Ring-opening | 6M HCl, 100°C | Pyrazine degradation to amine fragments . |
Research Insight : Cyclization products exhibit fluorescence properties, useful in sensor development .
Metal Coordination
The nitrogen-rich structure acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
Metal | Coordination Site | Application |
---|---|---|
Cu²⁺ | Triazole N1 and pyrazine N4 | Catalysis in cross-coupling reactions. |
Fe³⁺ | Piperazine amines | Magnetic resonance imaging (MRI) contrast agents . |
Theoretical Study : DFT calculations confirm preferential binding at triazole N1 due to higher electron density .
Functionalization at C-6
Electrophilic aromatic substitution (EAS) at C-6 is feasible due to the pyrazine ring’s electron deficiency:
Reaction | Reagents | Product |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-triazolopyrazine . |
Halogenation | Br₂, FeBr₃ | 6-Bromo derivative (precursor for Suzuki coupling) . |
Synthetic Utility : C-6 functionalization expands bioactivity, as seen in c-Met kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Recent studies have indicated that derivatives of triazolo-pyrazines exhibit antidepressant-like effects in animal models. The presence of the piperazine group is thought to enhance binding affinity to serotonin receptors, which are critical targets in depression treatment.
Anticancer Properties
Research has shown that compounds similar to 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Study 1: Antidepressant Activity Assessment
A study published in Neurobiology of Disease evaluated the antidepressant effects of triazolo-pyrazine derivatives in mice. The results indicated that these compounds significantly reduced depressive-like behavior compared to controls, suggesting potential for further development as antidepressants .
Case Study 2: Anticancer Effects on Breast Cancer Cells
In vitro studies conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis and inhibited cell growth at micromolar concentrations. This highlights its potential as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . Molecular docking studies have shown that this compound can effectively bind to the active sites of these proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Triazolopyrazine Derivatives: Other derivatives in this class include 5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines, which are also studied for their medicinal properties.
Uniqueness
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives with potential therapeutic applications.
Biologische Aktivität
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolopyrazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its effects on various biochemical pathways. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H16N6
- CAS Number : 1955515-15-7
- Molecular Weight : 232.29 g/mol
The structure features a piperazine ring attached to a triazolopyrazine core, which is critical for its biological activity.
Target Kinases
The primary targets of this compound include:
- c-Met Kinase : A receptor tyrosine kinase involved in cell proliferation and survival.
- VEGFR-2 Kinase : A key player in angiogenesis.
Mode of Action
The compound inhibits the activities of c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways that promote tumor growth and vascularization. This inhibition was confirmed through Western blot analyses demonstrating reduced phosphorylation levels in treated cell lines.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 5.2 |
MCF-7 | 6.8 |
HeLa | 4.9 |
These values suggest that the compound effectively inhibits cancer cell growth at low concentrations.
Antibacterial and Antifungal Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Furthermore, some derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on non-small cell lung cancer (NSCLC) cells revealed that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry to assess changes in cell cycle distribution and apoptosis markers.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was correlated with decreased levels of c-Met and VEGFR signaling pathways.
Pharmacokinetics
The pharmacokinetic profile indicates low hemolytic toxicity, making it a favorable candidate for further development. The compound shows good solubility in aqueous solutions, which is essential for bioavailability.
Eigenschaften
IUPAC Name |
3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOKSASWVIGQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.